molecular formula C6H8N2O B11924402 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol

Cat. No.: B11924402
M. Wt: 124.14 g/mol
InChI Key: OWPWNIHCPBZPCJ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol is a heterocyclic compound with the molecular formula C₆H₈N₂O This compound is characterized by a fused ring system that includes a pyrazole ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylamine
  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine hydrochloride

Uniqueness

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its biological properties. The compound's molecular formula is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 138.17 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. One significant derivative, N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (referred to as P3C), has shown potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines.

The mechanism by which P3C exerts its anticancer effects involves several key pathways:

  • Induction of Apoptosis : P3C triggers the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases (caspase-3/7 and -8), implicating both intrinsic and extrinsic apoptotic pathways .
  • Cell Cycle Arrest : The compound causes cell cycle arrest in the S and G2-M phases, which is crucial for inhibiting cancer cell proliferation .
  • Microtubule Disruption : P3C disrupts microtubule dynamics, which is essential for mitosis and cell division .

Cytotoxicity Studies

The cytotoxic concentration (CC50) values for P3C were determined through in vitro assays. The compound exhibited CC50 values in the low micromolar range (0.25 to 0.49 µM) against TNBC cells . A comparison of selective cytotoxicity indices indicated that P3C preferentially affects cancer cells over normal cells.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for additional biological activities:

  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial effects against various pathogens.
  • Neuropharmacological Effects : The compound may influence neurochemical pathways relevant to conditions such as Alzheimer's disease through modulation of amyloid-beta production .

Case Studies

  • Breast Cancer Research : In a study involving high-throughput screening of chemical libraries, P3C was identified as a potent cytotoxic agent against multiple human cancer cell lines. Transcriptome analysis confirmed its role in modulating genes associated with apoptosis and oxidative stress .
  • Skin Cancer Evaluation : Another investigation into substituted pyrazole derivatives demonstrated significant anticancer activity against skin cancer cell lines (A375 and SK-Mel-28), showcasing the versatility of pyrazole compounds in targeting various cancer types .

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicInduces apoptosis in TNBC cells
AntimicrobialBroad-spectrumInhibits growth of various pathogens
NeuropharmacologicalAmyloid-beta modulationReduces Aβ42 levels
Skin CancerCytotoxicEffective against melanoma

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-ol

InChI

InChI=1S/C6H8N2O/c9-5-2-1-4-3-7-8-6(4)5/h3,5,9H,1-2H2,(H,7,8)

InChI Key

OWPWNIHCPBZPCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)NN=C2

Origin of Product

United States

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